- Dioxirane epoxidation of alkenes, Organic Reactions (Hoboken, 2002, 61,
Cas no 934-73-6 (1-Chloro-4-(methylsulfinyl)benzene)
934-73-6 structure
Product Name:1-Chloro-4-(methylsulfinyl)benzene
Numéro CAS:934-73-6
Le MF:C7H7ClOS
Mégawatts:174.647879838943
MDL:MFCD00040898
CID:805106
PubChem ID:13626
Update Time:2024-10-26
1-Chloro-4-(methylsulfinyl)benzene Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Chloro-4-(methylsulfinyl)benzene
- 4-Chlorophenyl methyl sulfoxide
- Benzene,1-chloro-4-(methylsulfinyl)-
- p-Chlorophenyl methyl sulfoxide
- 4-chlorophenyl methyl sulphoxide
- methyl 4-chlorophenyl sulfoxide
- PARA-CHLOROPHENYLMETHYLSULPHOXIDE
- sulfoxide,p-chlorophenylmethyl
- 1-Chloro-4-(methylsulfinyl)benzene (ACI)
- Sulfoxide, p-chlorophenyl methyl (6CI, 7CI, 8CI)
- (±)-p-Chlorophenyl methyl sulfoxide
- 1-Chloro-4-methanesulfinylbenzene
- 1-Chloro-4-methylsulfinylbenzene
- Methyl p-chlorophenyl sulfoxide
- NSC 525727
- CCRIS 6732
- UNII-6MHM4Y0Y72
- DB-328897
- F81492
- EN300-705687
- BS-29632
- Q27896896
- DTXSID8023975
- AKOS006283704
- 4-Chlorophenyl methyl sulfoxide, (+/-)-
- SCHEMBL196857
- CS-0208117
- 934-73-6
- NSC-525727
- Sulfoxide, p-chlorophenyl methyl
- BRN 2041795
- 6MHM4Y0Y72
- Benzene, 1-chloro-4-(methylsulfinyl)-
- 4-Chlorophenylmethylsulfoxide
- (+/-)-4-chlorophenyl methyl sulfoxide
- J-523871
- NSC525727
- NS00009329
-
- MDL: MFCD00040898
- Piscine à noyau: 1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
- La clé Inchi: UBDUBBTYCRJUHW-UHFFFAOYSA-N
- Sourire: O=S(C)C1C=CC(Cl)=CC=1
Propriétés calculées
- Qualité précise: 173.99100
- Masse isotopique unique: 173.990613
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 1
- Complexité: 130
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 1.7
- Surface topologique des pôles: 36.3
Propriétés expérimentales
- Dense: 1.2645 (estimate)
- Point d'ébullition: 300.5°C at 760 mmHg
- Point d'éclair: 135.5°C
- Indice de réfraction: 1.621
- Le PSA: 36.28000
- Le LogP: 2.94310
1-Chloro-4-(methylsulfinyl)benzene Informations de sécurité
- Code de catégorie de danger: 22-34-41
- Instructions de sécurité: 26-36/37/39-45-24/25
-
Identification des marchandises dangereuses:
- Conditions de stockage:Sealed in dry,2-8°C
1-Chloro-4-(methylsulfinyl)benzene PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 125356-10G |
p-Chlorophenyl methyl sulfoxide, 97% |
934-73-6 | 97% | 10G |
¥ 5412 | 2022-04-26 | |
| Alichem | A019089486-10g |
1-Chloro-4-(methylsulfinyl)benzene |
934-73-6 | 95% | 10g |
$839.45 | 2023-08-31 | |
| Apollo Scientific | OR957023-1g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95% | 1g |
£555.00 | 2025-02-20 | |
| Chemenu | CM361370-10g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95%+ | 10g |
$1079 | 2022-05-27 | |
| eNovation Chemicals LLC | Y1015079-10g |
P-CHLOROPHENYL METHYL SULFOXIDE |
934-73-6 | 97% | 10g |
$1320 | 2023-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278787-100mg |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 98% | 100mg |
¥695.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278787-250mg |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 98% | 250mg |
¥999.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278787-1g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 98% | 1g |
¥2152.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278787-5g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 98% | 5g |
¥6539.00 | 2024-04-24 | |
| Enamine | EN300-705687-0.05g |
1-chloro-4-methanesulfinylbenzene |
934-73-6 | 95% | 0.05g |
$46.0 | 2023-06-04 |
1-Chloro-4-(methylsulfinyl)benzene Méthode de production
Méthode de production 1
Méthode de production 2
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 2739695-52-2 ; 4.5 h, 1 atm, rt
Référence
- Photocatalytic Activity of Ruthenium(II) Complex with 1,10-Phenanthroline-3,8-dicarboxylic Acid in Aerobic Oxidation Reactions, Russian Journal of Organic Chemistry, 2021, 57(9), 1398-1404
Méthode de production 3
Conditions de réaction
1.1 Catalysts: 2685787-09-9 Solvents: Methanol ; 10 h, 25 °C
Référence
- Incorporating Photochromic Triphenylamine into a Zirconium-Organic Framework for Highly Effective Photocatalytic Aerobic Oxidation of Sulfides, ACS Applied Materials & Interfaces, 2021, 13(17), 20137-20144
Méthode de production 4
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol , Chloroform ; 3 h, rt
Référence
- Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymers, Chemical Communications (Cambridge, 2018, 54(92), 13002-13005
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium, [[2,2′-[(2,2-dimethyl-1,3-propanediyl)bis[(nitrilo-κN)methylidyne]]bis… Solvents: Ethanol ; 10 min, 25 °C
Référence
- Ni(II) and V(IV) Schiff base complexes derived from 2,2'-dimethylpropandiamine: the crystal structure, electrochemical properties and catalytic activities in oxidation of sulfides, Journal of Coordination Chemistry, 2017, 70(8), 1424-1437
Méthode de production 6
Conditions de réaction
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ; 1 h, 70 °C; cooled
Référence
- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 Polyoxometalate, Journal of the American Chemical Society, 2010, 132(33), 11446-11448
Méthode de production 7
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 min, rt; 60 min, rt
Référence
- KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides, Journal of Organic Chemistry, 2022, 87(21), 14016-14025
Méthode de production 8
Conditions de réaction
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ; 8 h, 25 °C
Référence
- Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxides, Organic & Biomolecular Chemistry, 2017, 15(12), 2647-2654
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Niobium (complexes with O2 and chitosan, sodium salts) , Chitosan Solvents: Water ; 3 h, rt
Référence
- Organic-solvent-free oxidation of styrene, phenol and sulfides with H2O2 over eco-friendly niobium and tantalum based heterogeneous catalysts, Journal of Industrial and Engineering Chemistry (Amsterdam, 2023, 121, 249-263
Méthode de production 10
Conditions de réaction
1.1 Reagents: Iodobenzene diacetate , Water Catalysts: Chromium(1+), [[rel-2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne… Solvents: Methanol ; 60 min, 23 °C
Référence
- Visible light generation of chromium(V)-oxo salen complexes and mechanistic insights into catalytic sulfide oxidation, Inorganica Chimica Acta, 2020, 509,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Copper, [[4,4′-[(1-methyl-1,2-ethanediyl)bis[(nitrilo-κN)ethylidyne]]bis[1,3-ben… Solvents: Ethanol ; 20 min, 25 °C
Référence
- Catalytic activity and electrochemical properties of Cu(II)-Schiff base complex encapsulated in the nanocavities of zeolite-Y for oxidation of olefins and sulfides, Journal of Coordination Chemistry, 2017, 70(15), 2736-2750
Méthode de production 12
Conditions de réaction
1.1 Reagents: Acetic anhydride , Carbamide peroxide Catalysts: Imidazole , Iron oxide (Fe3O4) , Silica , 2102606-38-0 Solvents: Ethanol ; 5 min, rt
Référence
- Mn-Schiff base complex supported on magnetic nanoparticles: Synthesis, crystal structure, electrochemical properties and catalytic activities for oxidation of olefins and sulfides, Polyhedron, 2017, 133, 327-335
Méthode de production 13
Conditions de réaction
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ; 100 h, 25 °C
Référence
- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetate, Applied Catalysis, 2014, 478, 275-282
Méthode de production 14
Conditions de réaction
1.1 Reagents: 2-Iodyl-3-propoxypyridine Solvents: Acetonitrile ; rt
1.2 rt → reflux; 2.5 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 rt → reflux; 2.5 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Référence
- Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) Reagents, Journal of Organic Chemistry, 2011, 76(10), 3812-3819
Méthode de production 15
Conditions de réaction
1.1 Reagents: Acetic acid ; 0 °C
1.2 Reagents: (-)-Methyl phenyl sulfoxide Solvents: Water ; overnight, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: (-)-Methyl phenyl sulfoxide Solvents: Water ; overnight, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Référence
- Access to N-cyanosulfoximines by transition metal-free iminations of sulfoxides, Organic & Biomolecular Chemistry, 2017, 15(5), 1086-1090
Méthode de production 16
Conditions de réaction
1.1 Reagents: Iodobenzene diacetate Catalysts: 1989691-31-7 Solvents: Methanol , Methanol-d4 , Water ; 3 h, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Highly efficient and chemoselective oxidation of sulfides catalyzed by iron(III) corroles with iodobenzene diacetate, Inorganica Chimica Acta, 2016, 451, 65-72
Méthode de production 17
Méthode de production 18
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, stereoisomer of dioxobis[μ-(peroxy-κO1:κO1,κO2)… Solvents: Acetonitrile , Water ; 120 min, 293 K
Référence
- Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO4{WO(O2)2}2]2-, Chemical Communications (Cambridge, 2009, (26), 3958-3960
Méthode de production 19
Méthode de production 20
Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ; 30 min, 50 °C
Référence
- Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation Activity, Inorganic Chemistry, 2023, 62(33), 13221-13229
1-Chloro-4-(methylsulfinyl)benzene Raw materials
1-Chloro-4-(methylsulfinyl)benzene Preparation Products
1-Chloro-4-(methylsulfinyl)benzene Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:934-73-6)1-Chloro-4-(methylsulfinyl)benzene
Numéro de commande:A922712
État des stocks:in Stock
Quantité:1.0g/5.0g/10.0g/25.0g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 14:33
Prix ($):174.0/568.0/966.0/1932.0
Courriel:sales@amadischem.com
1-Chloro-4-(methylsulfinyl)benzene Littérature connexe
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934-73-6)1-Chloro-4-(methylsulfinyl)benzene
Pureté:99%/99%/99%/99%
Quantité:1.0g/5.0g/10.0g/25.0g
Prix ($):174.0/568.0/966.0/1932.0